Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [®-aminophenylmethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is a derivative of phosphonic acid and is notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [®-aminophenylmethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate aminophenylmethyl derivative. One common method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and diethyl phosphite. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [®-aminophenylmethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [®-aminophenylmethyl]-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as a bioisostere for phosphate in biochemical applications.
Wirkmechanismus
The mechanism of action of phosphonic acid, [®-aminophenylmethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid moiety. This moiety can form strong hydrogen bonds and coordinate with metal ions, making it effective in enzyme inhibition and metal chelation. The compound’s ability to mimic phosphate groups allows it to interfere with biological pathways that involve phosphorylation .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [®-aminophenylmethyl]-, diethyl ester can be compared with other similar compounds such as:
Aminomethylphosphonic acid: This compound is structurally similar but lacks the ester groups, making it more hydrophilic.
Glyphosate: A widely used herbicide that also contains a phosphonic acid moiety but has different functional groups attached.
Bisphosphonates: These compounds are used in the treatment of osteoporosis and have two phosphonic acid groups, providing strong binding to bone minerals.
The uniqueness of phosphonic acid, [®-aminophenylmethyl]-, diethyl ester lies in its specific combination of functional groups, which confer unique chemical properties and applications.
Eigenschaften
CAS-Nummer |
159116-97-9 |
---|---|
Molekularformel |
C11H18NO3P |
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
(R)-diethoxyphosphoryl(phenyl)methanamine |
InChI |
InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
KVEBNTWOYMYORY-LLVKDONJSA-N |
Isomerische SMILES |
CCOP(=O)([C@H](C1=CC=CC=C1)N)OCC |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.